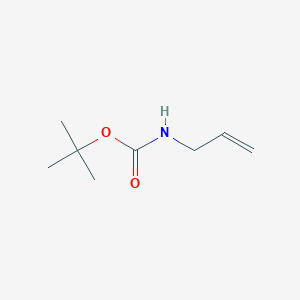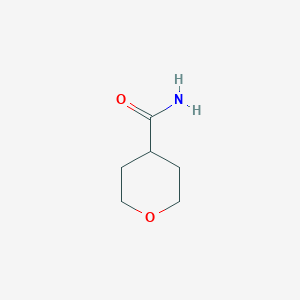
tetrahydro-2H-pyran-4-carboxamide
Vue d'ensemble
Description
Tetrahydro-2H-pyran-4-carboxamide is a chemical compound that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss tetrahydro-2H-pyran-4-carboxamide, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and physical properties of tetrahydro-2H-pyran-4-carboxamide.
Synthesis Analysis
The synthesis of related compounds often involves multistep strategies starting from commercially available precursors. For instance, the synthesis of 1,2,3,4-tetrahydro-beta-carboline and tetrahydro-pyrano[3,4-b]indole derivatives is achieved through a final intramolecular Michael addition catalyzed by InBr3, which provides high yields of the polycyclic compounds . Similarly, the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide involves a palladium-catalyzed carbon-sulfur bond formation, demonstrating the versatility of cross-coupling reactions in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The structure-activity relationship studies of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides reveal that a coplanar arrangement of metal-binding heteroatoms is crucial for optimal binding to biological targets such as the HIV-1 integrase active site .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the tetrahydropyran ring. For example, the hydration of a nitrile group to form a carboxamide, as seen in the synthesis of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, is a chemoselective reaction that can be catalyzed by copper(II) supported on molecular sieves . This type of reaction is indicative of the potential transformations that tetrahydro-2H-pyran-4-carboxamide could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran-4-carboxamide derivatives are influenced by their molecular structure. The presence of the tetrahydropyran ring imparts certain steric and electronic characteristics that can affect solubility, boiling and melting points, and reactivity. The synthesis of polyimides from pyrazine tetracarboxylic acid, although not directly related, suggests that the rigidity of the ring system in these compounds can lead to materials with high thermal stability . Additionally, the inhibitory activity of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines against acetylcholinesterase enzyme suggests that these compounds can interact with biological systems, which may also be relevant for tetrahydro-2H-pyran-4-carboxamide derivatives .
Applications De Recherche Scientifique
1. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- Summary of Application: Tetrahydro-2H-pyran-4-carboxamide is used in the synthesis of AZD0156, a potent, selective, and orally available inhibitor of ATM kinase . ATM inhibitors have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
- Results or Outcomes: The properties of the ATM inhibitors result in a relatively high predicted clinically efficacious dose . The discovery of AZD0156 has led to the development of an exceptionally potent and selective inhibitor of ATM .
2. Synthesis of Optically Active Alpha-Hydroxyaldehydes and Alpha-Hydroxyketones
- Summary of Application: Tetrahydro-2H-pyran-4-carboxamide might be used in the synthesis of optically active alpha-hydroxyaldehydes and alpha-hydroxyketones .
3. Synthesis of Cycloalkylamide Derivatives
- Summary of Application: Tetrahydro-2H-pyran-4-carboxamide may be used in the synthesis of cycloalkylamide derivatives .
4. Synthesis of Tetrahydro-2-furoic Chloride
- Summary of Application: Tetrahydro-2H-pyran-4-carboxamide may be used in the synthesis of tetrahydro-2-furoic chloride .
5. Synthesis of Tetrahydro-2H-pyran-4-carboxylic Chloride
- Summary of Application: Tetrahydro-2H-pyran-4-carboxamide may be used in the synthesis of tetrahydro-2H-pyran-4-carboxylic chloride .
6. Synthesis of 2H-Pyrans
Safety And Hazards
Tetrahydro-2H-pyran-4-carboxamide is a solid and should be stored in a dry room temperature environment . The safety pictograms indicate that it is harmful if swallowed (H302) and it may cause eye irritation (GHS07) .
Relevant Papers There are several papers related to tetrahydro-2H-pyran-4-carboxamide and its related compounds . These papers provide valuable information about the compound and its potential applications.
Propriétés
IUPAC Name |
oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYLVBDCVINQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526525 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
344329-76-6 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

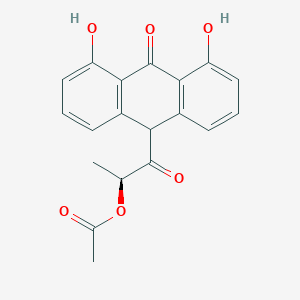
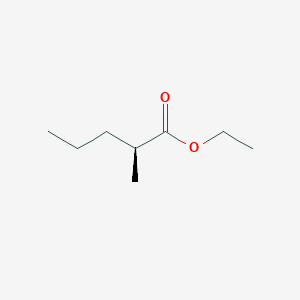
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
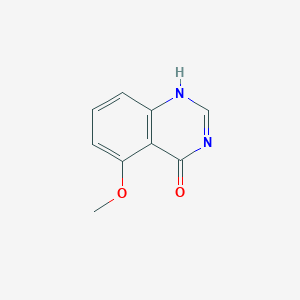
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
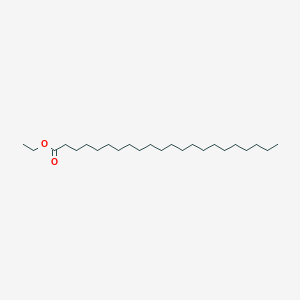
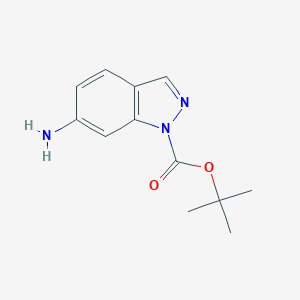

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
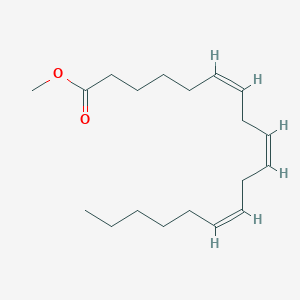
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)


